4-(3-Pyridyl)benzeneboronic Acid Hydrochloride
Description
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride (CAS: 2377369-59-8) is a boronic acid derivative featuring a benzene ring substituted with a boronic acid (-B(OH)₂) group at the para position and a 3-pyridyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pyridyl group introduces nitrogen-based electronic effects, which can influence reactivity and coordination properties. This compound is classified as an arylboronic acid, a critical building block in medicinal chemistry and materials science due to its ability to form carbon-carbon bonds under mild conditions .
Properties
IUPAC Name |
(4-pyridin-3-ylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2.ClH/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h1-8,14-15H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNURWGCLKVUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377369-59-8 | |
| Record name | 4-(3-Pyridyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated pyridine and a boronic acid derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and benzene derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and benzene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound acts as a nucleophile, transferring its boron-bound organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Electronic Effects
Solubility and Stability
- The hydrochloride salt form of 4-(3-Pyridyl)benzeneboronic Acid improves water solubility compared to its free base. In contrast, pinacol ester derivatives (e.g., 4-(Aminomethyl)benzeneboronic Acid Pinacol Ester HCl) exhibit lower polarity and higher lipid solubility, making them suitable for organic-phase reactions .
- Piperidine- or piperazine-containing derivatives (e.g., 4-(4-Methylpiperazinylcarbonyl)benzeneboronic Acid HCl) demonstrate moderate solubility in polar aprotic solvents like DMF, attributed to their bulky tertiary amine groups .
Biological Activity
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a boronic acid functional group attached to a pyridine ring. Its molecular formula is C₁₁H₁₄BClN₂O₂, and it possesses unique properties that enable it to interact with various biological targets.
The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, which is crucial for the inhibition of certain enzymes. This compound has been studied for its interactions with various biological molecules, including proteins and nucleic acids, leading to modulation of biological pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. Its mechanism involves the inhibition of specific kinases that are pivotal in cancer progression.
- Antimicrobial Properties : This compound has also been evaluated for its antimicrobial effects against a range of pathogens. It shows promising results as an antibacterial agent, particularly against drug-resistant strains.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as diabetes and obesity.
Case Studies
-
Cytotoxicity in Cancer Cells :
A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting significant anticancer potential. -
Antibacterial Activity :
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating effective antibacterial properties.
Table 1: Summary of Biological Activities
| Activity Type | Test System/Model | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 12 µM |
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
| E. coli | MIC = 32 µg/mL | |
| Enzyme Inhibition | Various Enzymes | Significant inhibition observed |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Activity | Remarks |
|---|---|---|
| This compound | Anticancer | Selective against MCF-7 |
| 4-(2-Pyridyl)benzeneboronic Acid Hydrochloride | Moderate activity | Less potent than above |
| Phenylboronic Acid | Low activity | No significant effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
